5-Carboxamidotryptamine maleate salt is a chemical compound that acts as a potent agonist for various serotonin receptors, particularly the 5-HT1 family. Its chemical formula is and it has a molecular weight of approximately 319.32 g/mol. The compound is recognized for its high affinity towards several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors, making it significant in neuropharmacological research and therapeutic applications related to serotonin signaling pathways .
The synthesis of 5-Carboxamidotryptamine maleate involves several chemical reactions that typically start from tryptamine derivatives. While specific proprietary methods may vary among manufacturers, the general approach includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained with high purity and yield. Techniques such as chromatography may be employed for purification following synthesis.
The molecular structure of 5-Carboxamidotryptamine maleate can be represented by its SMILES notation: OC(=O)\C=C/C(O)=O.NCCC1=CNC2=CC=C(C=C12)C(N)=O
. This notation indicates the presence of multiple functional groups, including carboxylic acid and amide functionalities which are crucial for its biological activity .
5-Carboxamidotryptamine maleate participates in various chemical reactions typical for amides and carboxylic acids. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of the parent tryptamine structure and maleic acid.
The stability of this compound under different pH levels is crucial for its application in biological assays. Studies demonstrate that it maintains activity across a range of physiological pH levels, which is beneficial for in vivo applications .
The primary mechanism of action for 5-Carboxamidotryptamine maleate involves its binding to serotonin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
Research indicates that this compound exhibits non-selective agonist activity at several serotonin receptor subtypes, which can influence various physiological responses such as mood regulation, anxiety modulation, and gastrointestinal function .
5-Carboxamidotryptamine maleate salt is primarily used in scientific research related to:
This compound serves as a valuable asset in understanding serotonin's multifaceted roles within biological systems and developing new therapeutic strategies targeting serotonin receptors.
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: